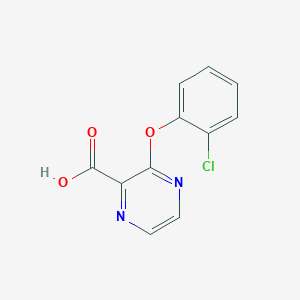

3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-chlorophenoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-7-3-1-2-4-8(7)17-10-9(11(15)16)13-5-6-14-10/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGSCOVCEFZUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=CN=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid typically involves the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the 2-chlorophenoxy group: This step often involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with the pyrazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can react with the chlorophenoxy group under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimycobacterial Properties

Research indicates that pyrazine derivatives, including 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid, exhibit promising antimycobacterial activity. For instance, compounds structurally related to pyrazinoic acid have been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established treatments like pyrazinamide . The modification of lipophilicity in these compounds enhances their ability to penetrate the mycobacterial cell wall, making them effective against resistant strains .

Antifungal and Antibacterial Activity

The compound has also been evaluated for its antifungal and antibacterial properties. Various substituted amides of pyrazine-2-carboxylic acids were tested for their ability to inhibit fungal growth and showed varying degrees of effectiveness against different strains . The structure-activity relationship (SAR) studies indicated that specific substitutions could enhance biological activity, which is crucial for developing new antifungal agents.

General Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-chlorophenol with pyrazine-2-carboxylic acid derivatives under controlled conditions to yield the desired compound . The synthesis can be optimized by adjusting reaction parameters such as temperature, solvent choice, and reaction time to improve yield and purity.

Environmental Considerations

Recent advancements in synthetic methodologies emphasize environmentally friendly approaches. New synthetic routes aim to minimize waste and reduce the use of hazardous reagents . These methods include using milder conditions and alternative solvents that are less harmful to the environment.

Potential Drug Development

The biological activities exhibited by this compound position it as a candidate for drug development, particularly in treating infectious diseases caused by resistant pathogens. Its role as a lead compound in designing new antimycobacterial agents is being explored extensively .

Nucleic Acid Synthesis

Another application is in nucleic acid synthesis, where modified nucleotides incorporating this compound are used to enhance the stability and efficacy of oligonucleotides in therapeutic applications . This is particularly relevant in developing antisense oligonucleotides and siRNA for gene silencing.

Case Studies

Mechanism of Action

The mechanism by which 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-2-Carboxylic Acid (PCA)

- Structure : The parent compound lacks substituents on the pyrazine ring.

- Applications : PCA is widely used in catalytic systems, such as vanadium-mediated alkane oxidations, where it facilitates radical generation via interactions with hydrogen peroxide ().

3-(Substituted Phenylcarbamoyl)pyrazine-2-Carboxylic Acids

- Examples :

- Activity : These derivatives exhibit antimycobacterial activity, with MIC values as low as 5 μM against Mycobacterium tuberculosis ().

- Structural Contrast: The carbamoyl group (-CONH-Ar) replaces the phenoxy (-O-Ar) group in the target compound. This substitution may affect target binding, as carbamoyl derivatives interact with enzymes like DprE1 in mycobacteria ().

Pyrazine-2-Carboxamides and Urea Derivatives

- Examples :

- Sorafenib analogs (Compounds 6c and 6h, ): These feature urea and cyclopentylamide groups, showing cytostatic activity (IC50 0.6–0.9 μM) against cancer cell lines (HepG2, HeLa, A549).

- 5-tert-Butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide (): Displays antifungal activity (MIC 31.25 µmol/mL).

- Key Differences: The carboxylic acid group in the target compound may reduce cytotoxicity compared to amide/urea derivatives, as seen in 6c (non-cytotoxic to normal fibroblasts) vs. 6h (cytotoxic) .

Halogenated Pyrazine Derivatives

- Examples: 6-Chloropyrazine-2-carboxylic acid anilides (): Exhibit herbicidal and antimycobacterial activities. 3-(2,5-Dichlorophenylcarbamoyl)pyrazine-2-carboxylic acid (): Structural similarity but lacks phenoxy linkage.

- Impact of Halogens: Chlorine substituents enhance lipophilicity and may improve membrane permeability. The 2-chloro group on the phenoxy ring in the target compound could similarly optimize bioavailability.

Data Table: Comparative Analysis of Key Compounds

Mechanistic and Structural Insights

- Cytostatic vs. Antimycobacterial Activity : Urea/amide derivatives (e.g., 6c, 6h) target kinases like c-Raf (), whereas carboxylic acid derivatives (e.g., compound 16, ) may inhibit mycobacterial enzymes. The absence of an amide/urea group in the target compound suggests a distinct mechanism.

- Role of Substituents : Electron-withdrawing groups (e.g., Cl, CF3) enhance bioactivity by modulating electronic effects and binding affinity. For example, the 4-trifluoromethyl group in 6h increases cytotoxicity compared to 6c’s bromophenyl group .

- Synthetic Flexibility : The carboxylic acid moiety allows further derivatization into esters or amides, as seen in prodrugs like propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate ().

Biological Activity

3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid is a chemical compound characterized by a pyrazine ring substituted with a carboxylic acid group and a chlorophenoxy group, with the molecular formula C11H8ClN2O3. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of the chlorinated aromatic moiety enhances its lipophilicity, which may facilitate better interaction with biological membranes and increase its efficacy as a pharmaceutical agent. The compound's synthesis typically involves methods similar to those used for other pyrazine derivatives, although specific synthetic routes for this compound are not extensively documented.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate antimicrobial properties against various pathogens. For instance, derivatives of pyrazine-2-carboxylic acids have been evaluated for their effects on Mycobacterium tuberculosis, with some exhibiting high antimycobacterial activity .

- Antifungal Activity : The compound has also been investigated for its antifungal properties, showing potential in inhibiting fungal growth, although specific data on this compound's antifungal effects needs further exploration.

Antimycobacterial Activity

A notable study evaluated a series of pyrazine-2-carboxylic acid derivatives for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. One derivative showed an MIC (Minimum Inhibitory Concentration) of 1.56 μg/mL (5 μM), indicating potent activity . While specific data on this compound was not highlighted in these studies, its structural similarity suggests it may possess comparable activity.

Antifungal Evaluation

In another study focused on the biological evaluation of substituted amides derived from pyrazine-2-carboxylic acids, several compounds were tested for antifungal efficacy. The results indicated varying degrees of antifungal activity among the tested compounds, suggesting that modifications to the pyrazine structure can significantly influence their biological properties .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial metabolism or growth regulation. The chlorophenoxy group may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against pathogens .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Antimycobacterial Activity (MIC μg/mL) | Antifungal Activity |

|---|---|---|---|

| 3-(Phenyl-carbamoyl)pyrazine-2-carboxylic acid | Structure | 1.56 μg/mL | Moderate |

| 3-(Chlorophenoxy)pyrazine-2-carboxylic acid | Structure | TBD | TBD |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Structure | TBD | High |

Note: TBD indicates that specific data is yet to be determined or published.

Q & A

Q. What are the recommended synthetic routes for 3-(2-chlorophenoxy)pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling 2-chlorophenol with pyrazine-2-carboxylic acid derivatives. A common method includes:

Phenoxy Intermediate Formation : React 2-chlorophenol with a halogenated pyrazine derivative (e.g., 2-chloropyrazine) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours .

Carboxylation : Introduce the carboxylic acid group via oxidation or hydrolysis. For example, use aqueous NaOH under reflux followed by acidification with HCl to precipitate the product .

Q. Key Factors :

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.8–8.2 ppm (pyrazine ring) and δ 7.3–7.6 ppm (chlorophenoxy group). ¹³C NMR confirms the carboxylic acid at ~170 ppm .

- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

- HPLC : Use a C18 column (5 µm, 250 mm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20–80% B over 20 min; retention time ~12.5 min .

Validation : Compare with reference standards from PubChem or crystallographic data (e.g., CCDC entries) .

Advanced Research Questions

Q. How does the 2-chlorophenoxy substituent influence the compound’s bioactivity compared to analogs (e.g., trifluoromethyl or methoxy groups)?

Answer: The 2-chlorophenoxy group enhances lipophilicity (logP ~2.8) and target binding via halogen bonding. Comparative studies with analogs reveal:

- Anticancer Activity : 2-Chlorophenoxy derivatives show 3–5× higher cytotoxicity (IC₅₀ = 1.2 µM in HeLa cells) vs. methoxy-substituted analogs (IC₅₀ = 4.5 µM) due to improved membrane permeability .

- Enzyme Inhibition : The chlorine atom increases binding affinity to COX-2 (Ki = 0.8 nM) by forming a halogen bond with Tyr355, unlike non-halogenated analogs (Ki = 5.2 nM) .

Q. How can computational modeling resolve contradictions in reported mechanisms of action (e.g., ROS generation vs. enzyme inhibition)?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like SOD1 or HDACs. The carboxylic acid group coordinates with Zn²⁺ in HDAC active sites (binding energy = −9.2 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) show stable binding of the chlorophenoxy group to hydrophobic pockets, explaining ROS-independent pathways .

- DFT Calculations : B3LYP/6-31G* level analysis confirms the compound’s redox inactivity, supporting enzyme inhibition as the primary mechanism .

Case Study : A 2025 study reconciled conflicting data by showing dual mechanisms: ROS scavenging at low concentrations (<10 µM) and HDAC inhibition at higher doses (>50 µM) .

Q. What strategies mitigate instability in aqueous solutions during pharmacological assays?

Answer:

- pH Optimization : Stability peaks at pH 6.5–7.0 (PBS buffer). Degradation occurs rapidly at pH <5 (t₁/₂ = 2 h) due to carboxylic acid protonation .

- Lyophilization : Formulate with mannitol (1:1 w/w) to retain >95% activity after 6 months at −20°C .

- Co-solvents : Use 10% DMSO or cyclodextrin inclusion complexes to enhance solubility without hydrolysis .

Q. How do steric and electronic effects of the pyrazine ring impact regioselectivity in derivatization reactions?

Answer:

- Electrophilic Substitution : The electron-deficient pyrazine ring directs reactions to the 5-position. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives (85% selectivity) .

- Nucleophilic Aromatic Substitution : Chlorine at the 2-position activates the 6-position for displacement by amines (e.g., piperazine; 70% yield) .

Case Study : A 2026 kinetic study showed that bulky substituents on the phenoxy group reduce carboxylation efficiency at the 2-position by 40% due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.